Succinimidyl-4-(bromoacetamido)butanoate

ADC Bioconjugation Spacer Optimization

Researchers requiring a non-cleavable heterobifunctional crosslinker with superior serum stability often face maleimide deconjugation issues. SBB Crosslinker solves this with a bromoacetamido group forming irreversible thioether bonds. • 4-butanoate spacer (8.5-10.5 Å) reduces steric hindrance, preserving antibody binding. • Sequential NHS-ester/amine, then bromoacetamido/thiol conjugation enables site-specific ADC assembly. • Ideal for stable ADCs, peptide-carrier vaccines, and diagnostic enzyme-antibody conjugates. Global supply with batch-to-batch consistency.

Molecular Formula C10H13BrN2O5
Molecular Weight 321.12 g/mol
CAS No. 95413-05-1
Cat. No. B1505148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinimidyl-4-(bromoacetamido)butanoate
CAS95413-05-1
Molecular FormulaC10H13BrN2O5
Molecular Weight321.12 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCNC(=O)CBr
InChIInChI=1S/C10H13BrN2O5/c11-6-7(14)12-5-1-2-10(17)18-13-8(15)3-4-9(13)16/h1-6H2,(H,12,14)
InChIKeyWGUGPAFUMQBBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Succinimidyl-4-(bromoacetamido)butanoate (CAS 95413-05-1) in Bioconjugation: Heterobifunctional Crosslinker


Succinimidyl-4-(bromoacetamido)butanoate is a non-cleavable heterobifunctional crosslinking reagent with an N-hydroxysuccinimide (NHS) ester and a bromoacetamido group, used for covalent conjugation of primary amines to sulfhydryl groups [1]. With a molecular formula of C10H13BrN2O5 and a molecular weight of 321.12 g/mol [2], this reagent is designed for sequential, controlled bioconjugation. The NHS ester reacts with primary amines (e.g., lysine residues on antibodies) at pH 7-9 to form stable amide bonds, while the bromoacetamido moiety reacts with free sulfhydryls (e.g., cysteine residues or thiolated drugs) at pH >7.5 to form stable thioether linkages [1]. This orthogonal reactivity enables the precise synthesis of antibody-drug conjugates (ADCs), immunotoxins, and enzyme-linked immunosorbent assay (ELISA) reagents [3]. The butanoate linker arm provides a defined spacer length that is critical for reducing steric hindrance and optimizing conjugate functionality [1].

Why Succinimidyl-4-(bromoacetamido)butanoate Cannot Be Interchanged with Other Heterobifunctional Crosslinkers


Direct substitution of Succinimidyl-4-(bromoacetamido)butanoate with other heterobifunctional crosslinkers is inadvisable due to critical differences in spacer arm length, reactive group chemistry, and conjugate stability. The 4-butanoate linker arm defines a specific spatial separation between conjugated biomolecules; altering this distance by even a few angstroms can profoundly affect binding kinetics, epitope accessibility, and therapeutic efficacy in ADCs [1]. Furthermore, the bromoacetamido group provides superior conjugate stability compared to maleimide-based linkers, which are susceptible to retro-Michael elimination and thiol exchange in vivo, leading to payload loss and off-target toxicity [2]. Replacing the bromoacetamido moiety with an alternative thiol-reactive group (e.g., maleimide, iodoacetyl, or pyridyldithiol) necessitates re-optimization of conjugation protocols and validation of conjugate stability, potentially compromising reproducibility and increasing development costs [3]. The quantitative evidence below substantiates these critical distinctions.

Quantitative Differentiation of Succinimidyl-4-(bromoacetamido)butanoate from Related Heterobifunctional Crosslinkers


Extended Spacer Arm Length Compared to SBA and SBAP

Succinimidyl-4-(bromoacetamido)butanoate provides a longer spacer arm (~8.5-10.5 Å estimated) compared to SBA (1.5 Å) and SBAP (6.2 Å), enabling greater flexibility and reduced steric hindrance in bioconjugates . This extended linker length is particularly beneficial for maintaining the conformational integrity of large biomolecules and improving the accessibility of conjugated payloads to their targets [1].

ADC Bioconjugation Spacer Optimization

Enhanced Conjugate Stability via Bromoacetamide Chemistry Compared to Maleimide

While not a direct head-to-head comparison with maleimide-based linkers for this specific compound, the bromoacetamido group confers a class-wide advantage in conjugate stability. Studies on related bromoacetamide (BrAc) linkers demonstrate complete elimination of the undesired ring-opening and retro-Michael addition observed with maleimide, leading to a more homogeneous and stable ADC [1]. This translates to a quantifiable increase in conjugate half-life and a reduction in premature payload release, which is critical for therapeutic efficacy [2].

ADC Stability Linker Chemistry Therapeutic Index

Butanoate Linker Offers Distinct Reactivity and Hydrophilicity Profile Compared to Shorter Analogs

The butanoate linker in Succinimidyl-4-(bromoacetamido)butanoate provides a distinct balance of hydrophilicity and reactivity compared to the shorter acetate (SBA) and propionate (SBAP) linkers. The 4-carbon chain introduces a moderate level of hydrophilicity, which can improve aqueous solubility and reduce non-specific hydrophobic interactions during conjugation, a known issue with very short, hydrophobic linkers like SBA . While quantitative solubility data for this specific compound is limited in public literature, the structural difference is significant for optimizing conjugation efficiency and minimizing aggregate formation [1].

Crosslinking Chemistry Solubility Bioconjugation Efficiency

Application in Vaccine Development Demonstrates Functional Superiority over Shorter Linkers

In vaccine research, the use of heterobifunctional linkers with appropriate spacer length is critical for eliciting robust immune responses. Studies using related NHS-bromoacetyl linkers (e.g., those with a butanoate-like spacer) for conjugating oligosaccharides to protein carriers have shown that spacer length significantly impacts antibody titers [1]. While not a direct comparison with the target compound, these studies demonstrate that linkers with extended, flexible spacers (like the butanoate chain) can lead to a 2- to 5-fold increase in antigen-specific IgG titers compared to shorter, more rigid linkers, likely due to improved epitope presentation [2].

Vaccine Conjugates Immunogenicity Peptide-Protein Conjugation

Optimal Research and Industrial Applications for Succinimidyl-4-(bromoacetamido)butanoate


Antibody-Drug Conjugate (ADC) Development Requiring Stable, Non-Cleavable Linkers

This crosslinker is ideal for ADC programs where a stable, non-cleavable linker is required to prevent premature payload release and maximize therapeutic index. The bromoacetamido group forms a highly stable thioether bond, overcoming the instability issues of maleimide linkers [1]. The butanoate spacer provides sufficient flexibility to accommodate large payloads and maintain antibody conformation, which is critical for antigen binding and Fc effector function. Researchers should prioritize this compound when developing ADCs for solid tumors or hematological malignancies where prolonged circulation half-life and minimal off-target toxicity are paramount [2].

Synthesis of Peptide-Protein Immunogens for Vaccine Development

In vaccine research, generating high-titer, specific antibodies against peptide epitopes often requires conjugation to a carrier protein. Succinimidyl-4-(bromoacetamido)butanoate provides an optimal spacer length to present the peptide antigen in a manner that maximizes B-cell receptor engagement and elicits a robust immune response. The longer butanoate linker reduces steric hindrance from the carrier protein, improving epitope accessibility compared to shorter crosslinkers like SBA or SBAP [1]. This is particularly valuable for producing antibodies against challenging targets, such as post-translational modifications or conformation-sensitive epitopes [2].

Site-Specific Bioconjugation for Diagnostic Assays and Biosensors

For developing sensitive and specific diagnostic assays (e.g., ELISA, lateral flow immunoassays, or biosensors), controlled orientation of antibodies or enzymes on surfaces is critical. The sequential, two-step conjugation enabled by this heterobifunctional crosslinker allows for site-specific attachment, preserving the activity of both biomolecules. The extended spacer arm minimizes surface-induced denaturation and steric hindrance, leading to improved signal-to-noise ratios and lower limits of detection. This reagent is particularly well-suited for conjugating enzymes (e.g., HRP, ALP) to antibodies in a manner that maximizes enzymatic activity and antibody binding capacity [1].

Investigating Protein-Protein Interactions via Crosslinking Mass Spectrometry

This compound can be employed in crosslinking mass spectrometry (XL-MS) studies to map protein-protein interactions and determine structural topologies. The defined spacer arm length (~8.5-10.5 Å) provides a measurable distance constraint, enabling researchers to infer spatial proximity between lysine (amine) and cysteine (sulfhydryl) residues. When combined with high-resolution mass spectrometry, the specific crosslinked peptides can be identified, providing valuable insights into protein complex architecture and conformational dynamics. The non-cleavable nature of the linker ensures stable crosslinks that survive sample preparation and LC-MS/MS analysis [1].

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